molecular formula C12H14O3 B044999 Ethyl 4-Methoxycinnamate CAS No. 1929-30-2

Ethyl 4-Methoxycinnamate

Cat. No.: B044999
CAS No.: 1929-30-2
M. Wt: 206.24 g/mol
InChI Key: DHNGCHLFKUPGPX-RMKNXTFCSA-N
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Description

Ethyl methoxycinnamate, also known as ethyl p-methoxycinnamate, is an organic compound with the molecular formula C₁₂H₁₄O₃. It is an ester formed from methoxycinnamic acid and ethanol. This compound is commonly found in various plants, particularly in the rhizomes of Kaempferia galanga, and is known for its pleasant fragrance and potential therapeutic properties .

Mechanism of Action

Target of Action

Ethyl 4-Methoxycinnamate primarily targets COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making this compound an effective anti-inflammatory agent . It also targets NFκB , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits COX-1 and COX-2 in vitro, which are key enzymes in the production of prostaglandins, compounds that mediate inflammation . It also demonstrates potent NFκB inhibitory activity, thereby reducing the expression of genes involved in inflammation and immune response .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the COX pathway , reducing the production of prostaglandins and thereby alleviating inflammation . It also impacts the NFκB signaling pathway , suppressing the transcription of various genes involved in immune and inflammatory responses .

Pharmacokinetics

, it’s known that the compound has good drug-like properties without toxicity

Result of Action

The inhibition of COX-1, COX-2, and NFκB by this compound results in a reduction of inflammation and immune responses . This makes the compound potentially useful in the treatment of conditions characterized by excessive inflammation or overactive immune responses.

Action Environment

Environmental factors can influence the action of this compound. For instance, its presence in aquatic environments has been documented due to its widespread use in sunscreen and personal care products . Regulations and market trends can also impact its environmental presence and consequently its bioavailability .

Biochemical Analysis

Biochemical Properties

Ethyl 4-Methoxycinnamate has been found to inhibit COX-1 and COX-2 in vitro, with IC50s of 1.12 and 0.83 μM, respectively . This suggests that this compound interacts with these enzymes and inhibits their activity, potentially influencing biochemical reactions within the body.

Cellular Effects

In cellular contexts, this compound has been shown to significantly reduce DENV-2 infection, virion production, and viral protein synthesis in HepG2 and A549 cells . It also reduces DENV-2-induced cytokines (IL-6 and TNF-α) and chemokines (RANTES and IP-10), indicating inhibition of NF-κB activation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and cellular signaling pathways, affecting the overall function of the cell.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been observed to decrease in laboratory settings . In the mid-2000s, the levels for this compound ranged between 3.3 and 72 ng/g dw. In 2017, a maximum concentration ten times lower was observed .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. At a dose of 60 mg/kg, it reduces IL-1 and TNF-α production and inhibits granuloma formation in a rat model of cotton pellet-induced granuloma formation .

Metabolic Pathways

Given its inhibitory effects on COX-1 and COX-2, it may influence prostaglandin synthesis, a metabolic pathway these enzymes are involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methoxycinnamate can be synthesized through the esterification of p-methoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of ethyl methoxycinnamate often involves the use of high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatographic scanning (HPTLCS) methods to ensure the purity and quality of the final product . These methods are environmentally friendly and comply with green analytical chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Ethyl methoxycinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl methoxycinnamate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Octyl methoxycinnamate:

    p-Methoxycinnamic acid: The parent acid of ethyl methoxycinnamate, used in various chemical syntheses.

Uniqueness: Ethyl methoxycinnamate is unique due to its dual role as both a UV-absorbing agent in cosmetic formulations and a potential therapeutic agent in cancer treatment. Its ability to inhibit NFκB activation sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNGCHLFKUPGPX-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308962
Record name Ethyl (E)-4-methoxycinnamate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24393-56-4, 1929-30-2
Record name Ethyl (E)-4-methoxycinnamate
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Record name Ethyl methoxycinnamate
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Record name Ethyl methoxycinnamate
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Record name Ethyl methoxycinnamate
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Record name Ethyl (E)-4-methoxycinnamate
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Record name Ethyl p-methoxycinnamate
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Record name ETHYL METHOXYCINNAMATE
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Record name Ethyl trans-p-methoxycinnamate
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Melting Point

49 - 50 °C
Record name Ethyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of ethyl p-methoxycinnamate (EPMC)?

A1: EPMC is a naturally occurring phenylpropanoid ester primarily found in the rhizomes of plants like Kaempferia galanga (kencur) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Curcuma zedoaria (white turmeric) [, , ].

Q2: How is EPMC typically extracted from plant material?

A2: Several extraction methods have been employed, including:

  • Soxhlet extraction: Using solvents like n-hexane [] or ethanol [].
  • Supercritical fluid extraction (SFE): Employing carbon dioxide as a solvent [, , ].
  • Water distillation: Providing high purity EPMC suitable for fresh and dried herbs [].

Q3: What is the molecular formula and weight of EPMC?

A3: * Molecular formula: C12H14O3 * Molecular weight: 206.24 g/mol

Q4: What spectroscopic techniques are used to characterize EPMC?

A4: EPMC is commonly characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR provide detailed structural information [, , , ].
  • Infrared (IR) spectroscopy: Offers insights into functional groups present in the molecule [, ].
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify EPMC in plant extracts [, , , , , ].
  • Ultraviolet-Visible (UV-Vis) spectrophotometry: Helps determine the compound's absorbance/transmittance properties and quantify its concentration [, ].

Q5: What are the reported biological activities of EPMC?

A5: EPMC exhibits a range of biological activities, including:

  • Anti-inflammatory: Shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity [, , , , , , ].
  • Anti-angiogenic: Inhibits the formation of new blood vessels, potentially useful in cancer treatment [, , ].
  • Anti-fungal: Effective against various fungal strains, including Trichophyton rubrum and Aspergillus niger [, , ].
  • Anti-cancer: Demonstrates cytotoxic activity against various cancer cell lines, including melanoma and breast cancer cells [, , , , ].
  • Anti-nematodal: Toxic to certain nematodes, offering potential as a bio-pesticide [, , ].
  • Anti-paresthesia: Reduces parathrin-induced head shaking in mice, suggesting a potential role in treating abnormal skin sensations [].

Q6: How does EPMC exert its anti-inflammatory effect?

A6: EPMC primarily acts by inhibiting the activity of cyclooxygenase-2 (COX-2) [, , , , , , ]. COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, EPMC reduces prostaglandin synthesis, thereby suppressing inflammation.

Q7: What is the mechanism of action of EPMC in inhibiting angiogenesis?

A7: EPMC has been shown to inhibit angiogenesis by interacting with tyrosine kinase []. Tyrosine kinases are enzymes involved in various cellular processes, including cell growth and angiogenesis. By inhibiting tyrosine kinase activity, EPMC disrupts the signaling pathways involved in blood vessel formation.

Q8: Has the structure-activity relationship (SAR) of EPMC been investigated?

A8: Yes, several studies have investigated the impact of structural modifications on EPMC's activity [, , , ]. For instance:

  • Replacing the ester group with an amide group generally reduces anti-inflammatory activity [].
  • Introducing a nitrostyrene group can retain or enhance anti-inflammatory activity [].
  • Modifications at the phenyl ring can impact anti-cancer activity, with 2-hydroxybenzohydrazide showing promising results [].

Q9: How stable is EPMC under various conditions?

A9: While EPMC demonstrates stability under various conditions, specific data on its stability profile is limited in the provided research. Research suggests a potential for degradation during vacuum drying [].

Q10: What strategies have been explored to improve EPMC's solubility and bioavailability?

A10: One promising approach involves encapsulating EPMC in hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex []. This complexation significantly enhances EPMC's solubility in water and improves its dissolution rate, potentially leading to enhanced bioavailability.

Q11: Are there any known toxicity concerns associated with EPMC?

A11: While generally considered safe for traditional uses, comprehensive toxicity studies are limited in the provided research.

Q12: What analytical methods are used to quantify EPMC?

A12: Common analytical techniques for EPMC quantification include:

  • Thin-layer chromatography (TLC) densitometry: Used to determine EPMC content in plant extracts [].
  • High-performance liquid chromatography (HPLC): Employed to measure EPMC concentration, especially after extraction or purification [].

Q13: Has computational chemistry been used to study EPMC?

A13: Yes, computational methods like molecular docking have been used to:

  • Predict the binding affinity of EPMC to target proteins like tyrosinase and checkpoint kinase 1 [, ].
  • Investigate potential anti-cancer mechanisms [].
  • Study the interaction of EPMC with cyclodextrins for inclusion complex formation [].

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